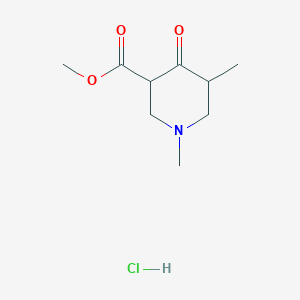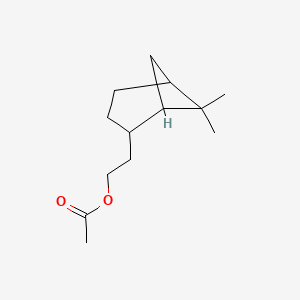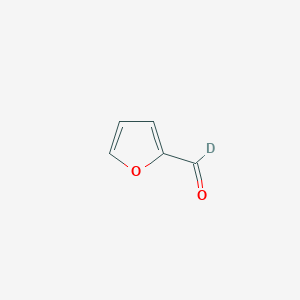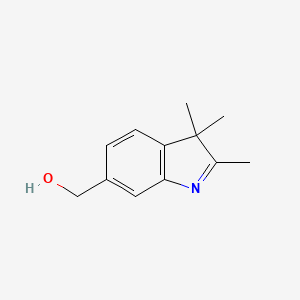
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound includes a hydroxymethyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
準備方法
The synthesis of 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 2,3,3-trimethylindole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can also be considered to minimize the environmental impact of the synthesis process.
化学反応の分析
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-2,3,3-trimethyl-3H-indole or 6-carboxy-2,3,3-trimethyl-3H-indole.
科学的研究の応用
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities, is ongoing.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
類似化合物との比較
Similar compounds to 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole include other hydroxymethyl-substituted indoles and trimethylindoles. These compounds share structural similarities but may differ in their chemical reactivity and biological activity due to variations in the position and nature of substituents on the indole ring. For example:
6-hydroxymethylindole: Lacks the additional methyl groups, which can affect its steric and electronic properties.
2,3,3-trimethylindole: Lacks the hydroxymethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in the combination of the hydroxymethyl group and the trimethyl substitution pattern, which can confer distinct chemical and biological properties.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
(2,3,3-trimethylindol-6-yl)methanol |
InChI |
InChI=1S/C12H15NO/c1-8-12(2,3)10-5-4-9(7-14)6-11(10)13-8/h4-6,14H,7H2,1-3H3 |
InChIキー |
FEQPNZLDTDFOKF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C1(C)C)C=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


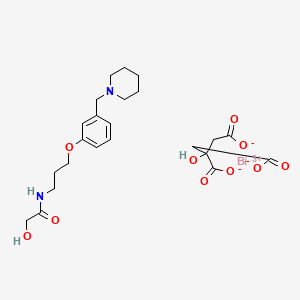
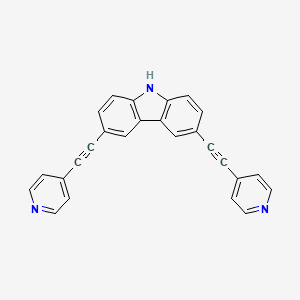
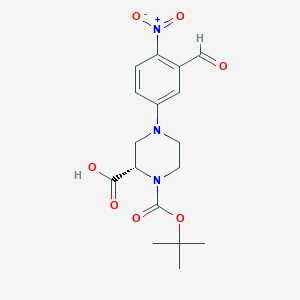
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)

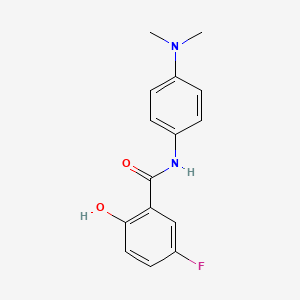
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
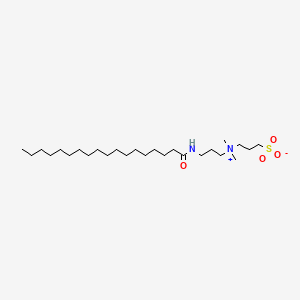
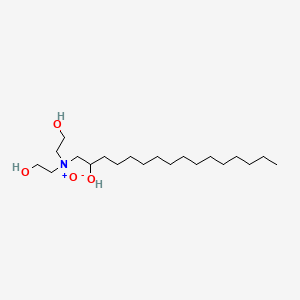
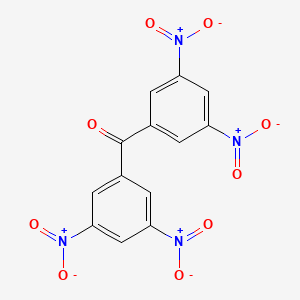
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
